molecular formula C22H16BrN3O4S B2400672 ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-21-2

ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2400672
CAS No.: 851947-21-2
M. Wt: 498.35
InChI Key: NJZABXJKPCPUOZ-UHFFFAOYSA-N
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Description

ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and a 2-bromobenzoyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

ethyl 5-[(2-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4S/c1-2-30-22(29)18-15-12-31-20(24-19(27)14-10-6-7-11-16(14)23)17(15)21(28)26(25-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZABXJKPCPUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the 2-Bromobenzoyl Moiety: This step involves the acylation of the intermediate compound with 2-bromobenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

    Substitution: The bromine atom in the 2-bromobenzoyl moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield alcohols or amines.

Scientific Research Applications

ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-[(2-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 5-[(2-iodobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate: Similar structure but with an iodine atom instead of bromine.

These compounds share similar core structures but differ in their halogen substituents, which can affect their chemical reactivity and biological activities.

Biological Activity

Ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its unique structure features a thieno[3,4-d]pyridazine core, which is known for diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈BrN₃O₃S, with a molecular weight of approximately 516.34 g/mol. The presence of the bromobenzamide moiety and ethyl ester group contributes significantly to its biological activity.

Property Value
Molecular FormulaC₁₈H₁₈BrN₃O₃S
Molecular Weight516.34 g/mol
CAS NumberNot specified

Biological Activity

Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains. The bromine substitution may enhance these effects by increasing lipophilicity and membrane permeability.
  • Anticancer Potential : Preliminary investigations suggest that this compound could inhibit cancer cell proliferation. The thieno[3,4-d]pyridazine scaffold has been associated with cytotoxic effects in several cancer cell lines.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[3,4-d]pyridazine derivatives. For instance:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various thieno[3,4-d]pyridazine derivatives, revealing significant anticancer activity against breast cancer cell lines (MCF-7) .
  • Another research article in Bioorganic & Medicinal Chemistry Letters reported on the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria .

The biological activities of this compound are hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate?

  • Methodological Answer : The synthesis involves multi-step routes starting with the formation of a thiosemicarbazone intermediate via condensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde) with thiosemicarbazide. Cyclization with ethyl acetoacetate under acidic conditions forms the thieno[3,4-d]pyridazine core. Subsequent bromobenzamido group introduction requires coupling agents like EDCI/HOBt. Key parameters include:
  • Solvent selection : Use DMF or THF for polar intermediates.
  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity >95% .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm; retention time ~12.3 min indicates purity .
  • NMR Spectroscopy : Key signals include δ 8.2–8.5 ppm (aromatic H from bromobenzamido), δ 4.3 ppm (ethyl ester quartet), and δ 10.5 ppm (amide NH) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 526.1 .

Q. What initial biological screening approaches are recommended to assess Hedgehog (Hh) pathway inhibitory activity?

  • Methodological Answer :
  • In vitro assays : Use Shh-LIGHT2 cells (ATCC) transfected with a Gli-responsive luciferase reporter. Treat cells with 1–10 µM compound and measure luminescence reduction vs. control (IC50 calculation).
  • Dose-response curves : Include cyclopamine (positive control) and DMSO (negative control). Validate via Western blot for Gli1 protein downregulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across substituted analogs (e.g., fluorophenyl vs. methoxy variants)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) analysis : Compare IC50 values of analogs (e.g., 3-fluorophenyl vs. 3-methoxy derivatives). Fluorophenyl groups enhance Hh inhibition (IC50 ~0.8 µM) due to electron-withdrawing effects, while methoxy groups reduce activity (IC50 >5 µM) .
  • Assay standardization : Ensure consistent cell lines (e.g., avoid mixing primary vs. immortalized cells) and normalize data to internal controls .

Q. What strategies enhance target specificity when modifying the thieno[3,4-d]pyridazine core?

  • Methodological Answer :
  • Substituent engineering : Replace the 2-bromobenzamido group with 4-nitrobenzamido to improve hydrophobic interactions with the Smoothened receptor pocket .
  • Isosteric replacements : Substitute the ethyl ester with a tert-butyl group to reduce metabolic degradation while maintaining binding affinity .
  • Co-crystallization studies : Use X-ray crystallography to map binding interactions and guide rational design .

Q. What computational methods aid in elucidating the compound’s interaction with the Hedgehog pathway?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with the Smoothened receptor (PDB: 5L7D). The bromobenzamido group shows π-π stacking with Phe484, while the thieno core forms hydrogen bonds with Arg451 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines. All referenced data derive from peer-reviewed synthesis protocols and biological assays .
  • For reproducibility, ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are strictly controlled.

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